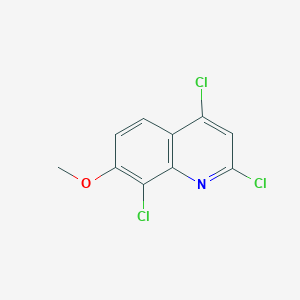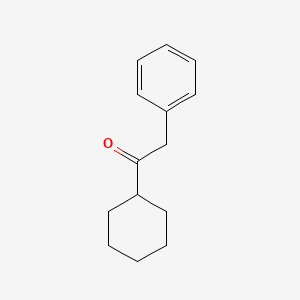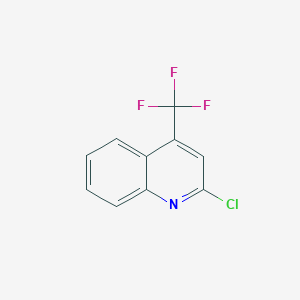
2-Chloro-4-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“2-Chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . In one reaction sequence, substituted aniline was cyclized to 4-hydroxy quinoline 1, which was then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position .
Chemical Reactions Analysis
Fluorinated quinolines, such as “2-Chloro-4-(trifluoromethyl)quinoline”, have been studied for their reactivity. A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
Physical And Chemical Properties Analysis
“2-Chloro-4-(trifluoromethyl)quinoline” is a solid with a melting point of 39-42 °C . Its molecular weight is 231.60 g/mol .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-Chloro-4-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their biological activities. For instance, Kategaonkar et al. (2010) synthesized new derivatives using click chemistry and found significant antifungal and antibacterial activities against various strains (Kategaonkar et al., 2010).
Synthesis of Benzo[b][1,8]naphthyridin-4(1H)-one Derivatives
A simple protocol was described by Romero et al. (2015) for synthesizing 2-(trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one derivatives, starting from 2-chloro-3-acetyl-quinolines (Romero et al., 2015).
Inhibition of c-Met Kinase
Li et al. (2013) designed and synthesized 4-(2-fluorophenoxy)quinoline derivatives with antiproliferative activity against cancer cell lines, finding that derivatives with 2-chloro or 2-trifluoromethyl substitutions were favorable for antitumor activity (Li et al., 2013).
Photovoltaic Properties
Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their application in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Development of Golgi-Localized Probes
Chen et al. (2019) reported on the synthesis of 7-aminoquinolines with applications as bioimaging probes, specifically targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
Anticancer Studies
Gayathri et al. (2017) synthesized a compound with a tri-quinoline moiety, showing higher cytotoxicity in human cervical cancer cell lines than in breast cancer cell lines (Gayathri et al., 2017).
Antiviral Properties Against SARS-CoV-2
Seliem et al. (2021) designed quinoline conjugates with significant potency against SARS-CoV-2, highlighting their potential therapeutic application (Seliem et al., 2021).
Review on Chemistry and Applications
Hamama et al. (2018) provided an extensive review on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, illustrating their synthetic applications and biological evaluations (Hamama et al., 2018).
Synthesis of Quinoline Derivatives for Antimicrobial Activities
Eswaran et al. (2010) synthesized quinoline derivatives and evaluated their antibacterial and antituberculosis properties, finding several derivatives with significant activities (Eswaran et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXRWXUIYHEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382350 | |
| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)quinoline | |
CAS RN |
2806-29-3 | |
| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2806-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

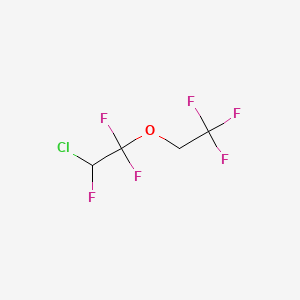
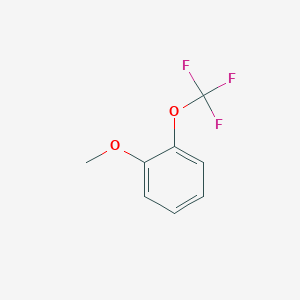
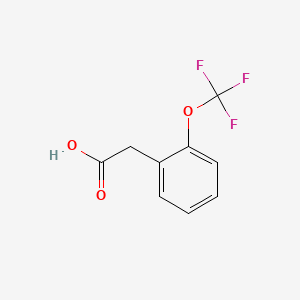
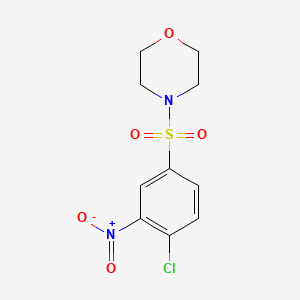
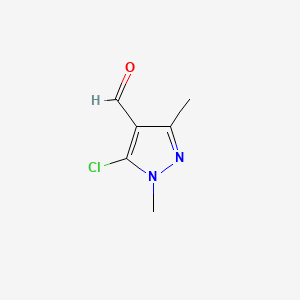
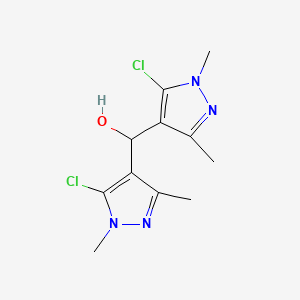
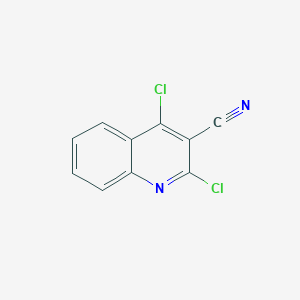
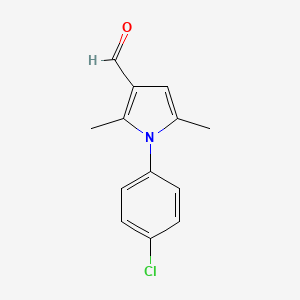
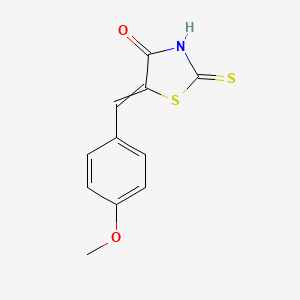
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
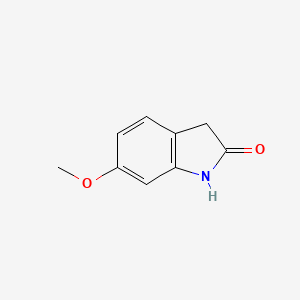
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
